Lithium 1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate
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Overview
Description
Lithium 1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate is an organolithium compound known for its unique chemical structure and properties. This compound features a benzo[d]imidazole core substituted with a cyclopropyl group at the 1-position and a fluorine atom at the 7-position, with a lithium carboxylate group at the 2-position. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate typically involves the following steps:
Formation of the Benzo[d]imidazole Core: The benzo[d]imidazole core can be synthesized through a condensation reaction between o-phenylenediamine and a suitable carboxylic acid derivative.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Fluorination: The fluorine atom is typically introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).
Lithiation and Carboxylation: The final step involves lithiation of the benzo[d]imidazole core followed by carboxylation to introduce the lithium carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the benzo[d]imidazole core.
Reduction: Reduction reactions can target the cyclopropyl group or the benzo[d]imidazole core.
Substitution: The fluorine atom and the cyclopropyl group can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Oxidized derivatives of the benzo[d]imidazole core.
Reduction: Reduced forms of the cyclopropyl group or the benzo[d]imidazole core.
Substitution: Substituted derivatives where the fluorine or cyclopropyl group is replaced by other functional groups.
Scientific Research Applications
Chemistry
In chemistry, Lithium 1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a valuable tool in drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the benzo[d]imidazole core, cyclopropyl group, and fluorine atom can influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its reactivity and stability make it suitable for use in high-performance applications.
Mechanism of Action
The mechanism of action of Lithium 1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate involves its interaction with specific molecular targets. The benzo[d]imidazole core can interact with enzymes and receptors, while the cyclopropyl group and fluorine atom can enhance binding affinity and selectivity. The lithium carboxylate group can influence the compound’s solubility and stability, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- Lithium 7-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate
- Lithium 5-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate
Uniqueness
Lithium 1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic effects. This can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
lithium;1-cyclopropyl-7-fluorobenzimidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2.Li/c12-7-2-1-3-8-9(7)14(6-4-5-6)10(13-8)11(15)16;/h1-3,6H,4-5H2,(H,15,16);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDMSBTZFFHXTI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC1N2C3=C(C=CC=C3F)N=C2C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FLiN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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